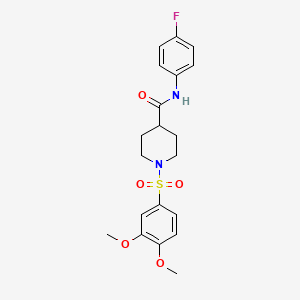
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as DMQAA, is a chemical compound with potential applications in scientific research. DMQAA is a derivative of quinoline, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities. DMQAA has been shown to exhibit promising properties as an antioxidant, anti-inflammatory, and neuroprotective agent.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is not fully understood but is believed to be related to its antioxidant and anti-inflammatory activities. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide may exert its neuroprotective effect by reducing oxidative stress and inhibiting apoptosis through the activation of the PI3K/Akt signaling pathway. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide may also inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and suppressing inflammation. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been demonstrated to have a low toxicity profile, making it a potential candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is its potential as a neuroprotective and anti-inflammatory agent. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is also relatively easy to synthesize and has a low toxicity profile. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has some limitations, including its poor solubility in water and limited stability in solution. These limitations may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide. One potential direction is to investigate the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide as a therapeutic agent for other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide derivatives with improved solubility and stability may enhance its bioavailability and efficacy in vivo.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide can be synthesized by the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N-(3,4-dimethylphenyl)acetamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The yield of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been investigated for its potential applications in various scientific research fields, including neuroprotection, anti-inflammatory, and antioxidant activities. In neuroprotection, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to protect neurons from oxidative stress and apoptosis induced by neurotoxic agents. In anti-inflammatory activity, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In antioxidant activity, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been demonstrated to scavenge free radicals and prevent lipid peroxidation.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-6-18(9-14(13)2)23(15(3)24)12-17-10-16-11-19(26-4)7-8-20(16)22-21(17)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKUOUFLCXQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

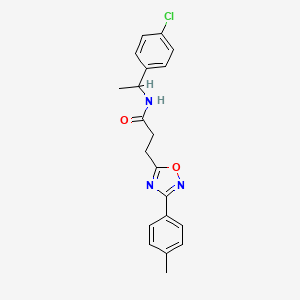
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
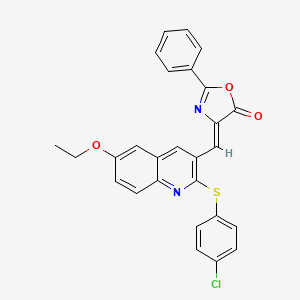
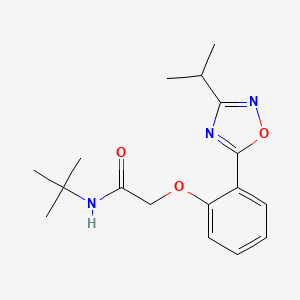

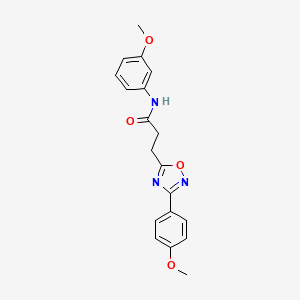
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
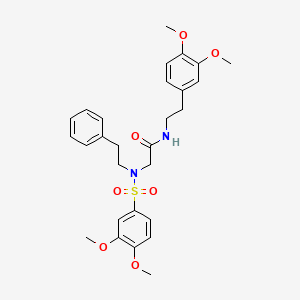
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
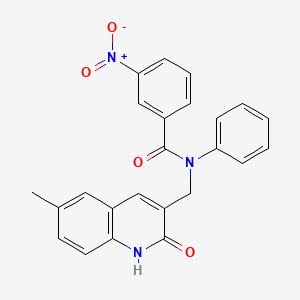
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
